3-Methylcyclopentane-1,2-dione hydrate

Catalog No.
S1914917
CAS No.
1396995-49-5
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylcyclopentane-1,2-dione hydrate

CAS Number

1396995-49-5

Product Name

3-Methylcyclopentane-1,2-dione hydrate

IUPAC Name

3-methylcyclopentane-1,2-dione;hydrate

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H8O2.H2O/c1-4-2-3-5(7)6(4)8;/h4H,2-3H2,1H3;1H2

InChI Key

LDLRTLHIDXJSQW-UHFFFAOYSA-N

SMILES

CC1CCC(=O)C1=O.O

Canonical SMILES

CC1CCC(=O)C1=O.O

Potential applications based on 3-Methylcyclopentane-1,2-dione (3-MCPD):

  • Organic synthesis

    3-MCPD can be used as a starting material for the synthesis of various heterocyclic compounds, which are important building blocks for pharmaceuticals and other functional materials PubChem: 3-Methylcyclopentane-1,2-dione: .

  • Biomedical research

    Some studies have investigated the potential biological activities of 3-MCPD, such as its anti-inflammatory and anti-cancer properties. However, more research is needed to confirm these effects and understand the underlying mechanisms NCBI article discussing anti-inflammatory properties, note this is not a primary source but provides some leads to further research: .

Important note

It is crucial to distinguish between 3-MCPD and 3-MCPD hydrate. While 3-MCPD has been linked to potential health concerns, the safety profile of 3-MCPD hydrate remains largely unknown and requires further investigation.

Future research directions:

  • Research is needed to understand the formation, stability, and reactivity of 3-MCPD hydrate compared to 3-MCPD.
  • Studies are warranted to explore the potential applications of 3-MCPD hydrate in organic synthesis or other fields.
  • A thorough investigation into the safety and potential biological effects of 3-MCPD hydrate is essential.

3-Methylcyclopentane-1,2-dione hydrate is a chemical compound with the molecular formula C₆H₁₀O₃ and a molecular weight of approximately 130.14 g/mol. This compound is characterized by its cyclic structure, which includes a five-membered cyclopentane ring with two keto groups at the 1 and 2 positions. The hydrate form indicates the presence of water molecules associated with the compound, which can influence its physical properties and reactivity. This compound is also known as methyl cyclopentenolone hydrate and is recognized for its potential applications in various chemical syntheses and biological studies .

Typical of diketones. These include:

  • Condensation Reactions: The diketone structure allows for condensation reactions with various nucleophiles, leading to the formation of larger organic molecules.
  • Reduction Reactions: The keto groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Cyclization Reactions: Under certain conditions, this compound may undergo intramolecular cyclization to form more complex cyclic structures.

These reactions highlight the versatility of 3-methylcyclopentane-1,2-dione hydrate in organic synthesis.

Research into the biological activity of 3-methylcyclopentane-1,2-dione hydrate suggests potential applications in pharmacology. Preliminary studies indicate that it may exhibit antimicrobial properties, although detailed investigations are necessary to fully understand its efficacy and mechanism of action. Additionally, this compound has been noted in flavoring agents and may possess sensory attributes that could influence taste perception .

The synthesis of 3-methylcyclopentane-1,2-dione hydrate can be achieved through several methods:

  • Cyclization of Acetylacetone Derivatives: A common method involves the cyclization of acetylacetone derivatives under acidic conditions to yield the diketone structure.
  • Hydration of 3-Methylcyclopentane-1,2-dione: The anhydrous form can be converted into its hydrate by exposure to water or aqueous environments.
  • Synthetic Routes from Simple Precursors: Starting from simpler organic compounds, multi-step synthetic pathways can be employed to construct the desired diketone structure.

These methods demonstrate the compound's accessibility for laboratory synthesis and research purposes .

3-Methylcyclopentane-1,2-dione hydrate finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Flavoring Agents: Its sensory properties make it a candidate for use in food flavoring and fragrance applications.
  • Pharmaceutical Development: Due to its biological activity, it may be explored for potential therapeutic applications.

The versatility of this compound makes it valuable across multiple industries .

Interaction studies involving 3-methylcyclopentane-1,2-dione hydrate focus on its reactivity with biological systems and other chemical entities. Research indicates that it may interact with proteins and enzymes, potentially influencing metabolic pathways. Further studies are needed to elucidate these interactions fully and assess their implications for drug design and therapeutic applications .

Several compounds share structural similarities with 3-methylcyclopentane-1,2-dione hydrate. A comparison highlights its unique characteristics:

Compound NameMolecular FormulaKey Features
3-Methylcyclopentane-1,2-dioneC₆H₈O₂Diketone without water; less polar than hydrate.
AcetylacetoneC₅H₈O₂A well-known diketone; used in metal chelation.
CyclohexanoneC₆H₁₂OA cyclic ketone; lacks keto functionality at positions 1 and 2.

3-Methylcyclopentane-1,2-dione hydrate is unique due to its specific hydration state and structural arrangement that influences its chemical reactivity and biological activity compared to these similar compounds .

Dates

Modify: 2023-08-16

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